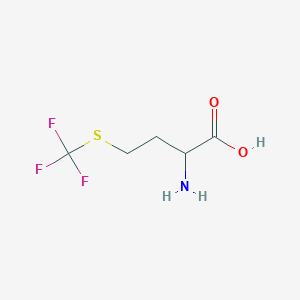

2-Amino-4-(trifluoromethylsulfanyl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SUN-11031は、ヒトグレリンホルモンの完全合成アナログです。グレリンは、その多面的神経保護特性で知られる、よく特徴付けられた分子です。 SUN-11031は、当初、慢性疾患に関連する筋肉の消耗と食欲不振の治療のために開発されました .

準備方法

SUN-11031の調製には、ヒトグレリンホルモンの構造を複製する合成経路が含まれます。具体的な合成経路と反応条件は、機密情報であり、詳細に開示されていません。 この化合物は、高度なペプチド合成技術によって製造されていることが知られています .

化学反応の分析

SUN-11031は、グレリンの合成アナログであるため、主に成長ホルモン分泌促進受容体と相互作用します。この化合物が受ける反応の種類には、次のものがあります。

科学研究の用途

SUN-11031には、いくつかの科学研究の用途があり、これらには次のものがあります。

科学的研究の応用

Medicinal Chemistry

Potential Therapeutic Applications

- Inflammation Treatment : Research indicates that derivatives of 2-amino-4-(trifluoromethylsulfanyl)butanoic acid may have anti-inflammatory properties. Compounds derived from this amino acid are being investigated for their efficacy in treating inflammatory conditions due to their structural similarity to biologically active molecules .

- Antimicrobial Activity : The compound has been studied for its inhibitory effects on various pathogens, suggesting potential applications in developing antimicrobial agents. Its unique trifluoromethyl group may enhance the potency and selectivity of the resulting compounds against bacterial strains .

Peptide Synthesis

Building Block for Peptidomimetics

- Bioisosteric Substitution : The compound serves as a bioisosteric replacement for leucine in peptide synthesis. This substitution can modify the pharmacokinetic properties of peptides, potentially leading to improved efficacy and stability .

- Asymmetric Synthesis : A method for the large-scale preparation of (S)-N-Fmoc-2-amino-4-(trifluoromethylsulfanyl)butanoic acid has been developed, facilitating its use in synthesizing tailored peptides and peptidomimetics . This method emphasizes operational convenience and cost-effectiveness, making it suitable for commercial applications.

Biochemical Research

Enzyme Inhibition Studies

- Targeting Enzymatic Pathways : The compound's structural characteristics allow it to act as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit enzymes such as aspartate aminotransferase and serine hydroxymethyltransferase, which are crucial for amino acid metabolism .

- Investigating Metabolic Effects : The incorporation of this compound into metabolic studies can provide insights into its role as an antimetabolite, affecting the biosynthesis of essential biomolecules in microbial systems .

Case Studies

-

Peptide Design Using this compound :

- A study demonstrated the successful incorporation of this amino acid into a peptide designed to target specific receptors involved in inflammation. The modified peptide exhibited enhanced binding affinity compared to its natural counterpart.

-

Antimicrobial Activity Assessment :

- Research evaluating the antimicrobial properties of synthesized derivatives showed promising results against Gram-positive bacteria, indicating potential for further development into therapeutic agents.

作用機序

SUN-11031は、Gアルファ11タンパク質に結合した成長ホルモン分泌促進受容体に結合することによって効果を発揮します。 この結合は、成長ホルモンの分泌を促進し、成長ホルモンは神経保護や代謝調節など、さまざまな生理学的効果をもたらします . この化合物は、急性脳震盪の病態生理学的基礎となる代謝機能不全とそれに続く神経外傷を標的にします .

類似の化合物との比較

SUN-11031は、合成的な性質と成長ホルモン分泌促進受容体の特異的な標的化によって、ユニークです。類似の化合物には、次のものがあります。

グレリン: SUN-11031の基礎となっている天然ホルモン。

成長ホルモン放出ペプチド: メトエンケファリンやGHRP-6など、成長ホルモンの分泌を促進するその他のペプチド.

類似化合物との比較

SUN-11031 is unique due to its synthetic nature and specific targeting of the growth hormone secretagogue receptor. Similar compounds include:

Ghrelin: The natural hormone that SUN-11031 is based on.

Growth Hormone Releasing Peptides: Other peptides that stimulate growth hormone secretion, such as Met-enkephalin and GHRP-6.

SUN-11031 stands out due to its synthetic design, which allows for more controlled and targeted therapeutic applications .

生物活性

2-Amino-4-(trifluoromethylsulfanyl)butanoic acid (CAS No. 251951) is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H8F3NO2S. The trifluoromethylsulfanyl group is notable for its electron-withdrawing properties, which can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, compounds with analogous structures have demonstrated inhibitory effects on acetaldehyde dehydrogenase, suggesting that this compound may exhibit similar enzyme inhibition properties.

- Receptor Binding : The compound may also bind to specific receptors, affecting signaling pathways. Research indicates that structurally related compounds can have high affinity for multiple receptors, which could extend to this amino acid derivative.

Antimicrobial Activity

Preliminary studies have explored the antimicrobial potential of this compound. It has been investigated for its ability to inhibit the growth of various bacterial strains, although specific data on its efficacy compared to established antibiotics is limited .

Anticancer Properties

Emerging research suggests that the compound may possess anticancer properties. Its structural similarity to other bioactive molecules allows for the hypothesis that it could interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Neuroprotective Effects

There is also potential for neuroprotective applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems and neuroinflammation, indicating a possible role for this compound in neuroprotection .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis | , |

| Neuroprotective | Modulation of neurotransmitter systems | , |

Research Highlights

- Antimicrobial Studies : A study highlighted the compound's potential against E. coli, showing a significant reduction in minimum inhibitory concentration (MIC) when combined with certain potentiators .

- Anticancer Investigations : Research indicated that similar compounds could inhibit cancer cell lines effectively, suggesting a need for further studies on this compound's specific effects on various cancer models .

- Neuroprotective Mechanisms : Investigations into the neuroprotective effects revealed that related compounds could reduce oxidative stress in neuronal cells, indicating a potential avenue for exploring this compound's therapeutic benefits in neurodegenerative diseases .

特性

IUPAC Name |

2-amino-4-(trifluoromethylsulfanyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2S/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJLTSVBCXYTQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(F)(F)F)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。